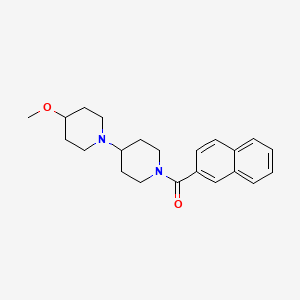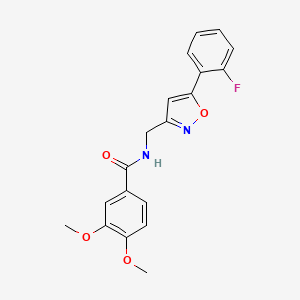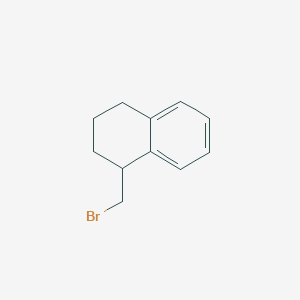
1-(Bromométhyl)-1,2,3,4-tétrahydronaphtalène
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene is an organic compound that belongs to the class of bromomethyl derivatives It is characterized by a bromomethyl group attached to a tetrahydronaphthalene ring system
Applications De Recherche Scientifique
1-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and advanced materials with specific properties.
Biological Studies: It is employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Industrial Applications: The compound is utilized in the production of specialty chemicals and as a building block in various industrial processes.
Mécanisme D'action
Target of Action
The primary targets of a compound like 1-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene would likely be proteins or enzymes within the cell. The bromomethyl group could potentially react with amino acid residues in these proteins, altering their function .
Mode of Action
The compound could interact with its targets through covalent bonding, given the presence of the bromomethyl group. This could lead to changes in the conformation and function of the target proteins .
Biochemical Pathways
The exact biochemical pathways affected by this compound would depend on its specific targets. It could potentially interfere with pathways involving the targets it binds to, leading to downstream effects on cellular function .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound like this would depend on various factors, including its size, charge, lipophilicity, and the presence of specific transporters in the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways it affects. This could range from changes in cellular signaling and gene expression to potential cytotoxic effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene can be synthesized through several methods. One common approach involves the bromination of 1-methyl-1,2,3,4-tetrahydronaphthalene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production of 1-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and reagent concentration, is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or potassium alkoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at moderate temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Major Products
Nucleophilic Substitution: Substituted derivatives such as 1-(azidomethyl)-1,2,3,4-tetrahydronaphthalene.
Oxidation: 1-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalene.
Reduction: 1-Methyl-1,2,3,4-tetrahydronaphthalene.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(Chloromethyl)-1,2,3,4-tetrahydronaphthalene
- 1-(Iodomethyl)-1,2,3,4-tetrahydronaphthalene
- 1-(Hydroxymethyl)-1,2,3,4-tetrahydronaphthalene
Uniqueness
1-(Bromomethyl)-1,2,3,4-tetrahydronaphthalene is unique due to its specific reactivity profile. The bromomethyl group provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis. Compared to its chloro and iodo counterparts, the bromomethyl derivative offers a moderate reactivity that is often preferred in controlled synthetic applications .
Propriétés
IUPAC Name |
1-(bromomethyl)-1,2,3,4-tetrahydronaphthalene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13Br/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-2,4,7,10H,3,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALOJGOUZQSEGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
194040-83-0 |
Source


|
| Record name | 1-(bromomethyl)-1,2,3,4-tetrahydronaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
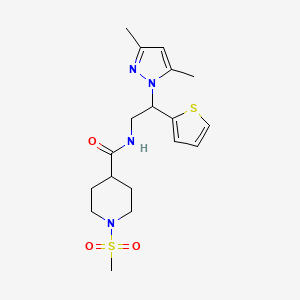
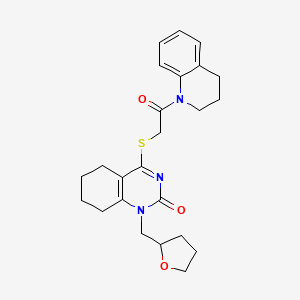
![4-methoxy-N-[(oxolan-2-yl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B2590835.png)
![9-(4-ethylphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)

![3-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-3-oxopropanoic acid](/img/structure/B2590838.png)
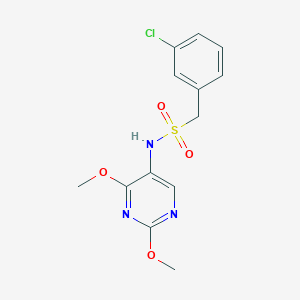
![1-(2,6-Difluorophenyl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B2590844.png)
![5-((4-(4-Fluorophenyl)piperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2590845.png)
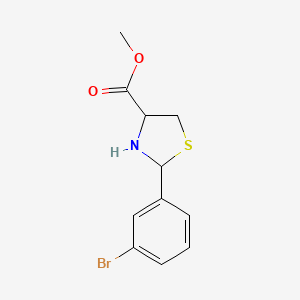
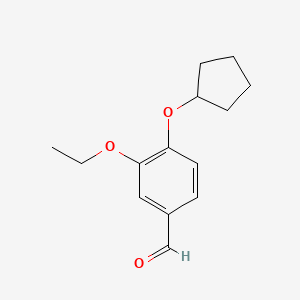
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxybenzamide](/img/structure/B2590850.png)
